Acetic acid;[4-(trifluoromethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[4-(trifluoromethyl)phenyl]methanol is a chemical compound with the molecular formula C10H9F3O2. It is an ester derivative of acetic acid and 4-(trifluoromethyl)phenylmethanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(trifluoromethyl)phenyl]methanol typically involves the esterification of acetic acid with 4-(trifluoromethyl)phenylmethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[4-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
Oxidation: 4-(trifluoromethyl)benzoic acid.
Reduction: 4-(trifluoromethyl)phenylmethanol.
Substitution: 4-(trifluoromethyl)benzyl bromide.
Scientific Research Applications
Acetic acid;[4-(trifluoromethyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;[4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-(trifluoromethyl)phenylmethanol, which can then interact with various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-(Trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in a different position
Uniqueness
Acetic acid;[4-(trifluoromethyl)phenyl]methanol is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its carboxylic acid counterparts. This makes it particularly useful in applications requiring specific chemical behaviors .
Properties
CAS No. |
89751-95-1 |
---|---|
Molecular Formula |
C10H11F3O3 |
Molecular Weight |
236.19 g/mol |
IUPAC Name |
acetic acid;[4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H7F3O.C2H4O2/c9-8(10,11)7-3-1-6(5-12)2-4-7;1-2(3)4/h1-4,12H,5H2;1H3,(H,3,4) |
InChI Key |
BGYXWFHBDQNQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.